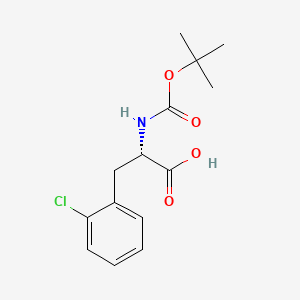

Boc-2-chloro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUQJNHCVFJMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921522 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-02-8 | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-2-chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-L-phenylalanine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Boc-2-chloro-L-phenylalanine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-2-chloro-L-phenylalanine (Boc-2-chloro-L-phenylalanine), a non-natural amino acid derivative of significant interest in medicinal chemistry and peptide science. The document delves into its core chemical and physical properties, molecular structure, and provides a detailed, field-proven protocol for its synthesis via Boc protection of 2-chloro-L-phenylalanine. Furthermore, this guide explores the critical role of this compound as a versatile building block in solid-phase peptide synthesis (SPPS) and its broader applications in drug discovery and development. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of Non-Natural Amino Acids

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. This compound emerges as a pivotal building block in this context. The introduction of a chlorine atom at the ortho position of the phenyl ring imparts unique steric and electronic properties. This modification can profoundly influence peptide conformation, receptor binding affinity, and resistance to enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its application in stepwise peptide synthesis, particularly in the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide aims to provide a holistic and practical understanding of this compound, from its fundamental characteristics to its synthetic utility.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols.

Core Chemical Properties

The key chemical identifiers and properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 299.75 g/mol | [1] |

| CAS Number | 114873-02-8 | [1][2] |

| Appearance | Off-white powder | [2] |

| Melting Point | 77 - 81 °C | [2] |

| Optical Rotation | [α]²⁰/D = -23 ± 2° (c=1 in EtOAc) | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Solubility | Slightly soluble in ethanol. | [3] |

Molecular Structure

The molecular structure of this compound is fundamental to its reactivity and function in peptide synthesis.

-

IUPAC Name: (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid[1]

-

SMILES: CC(C)(C)OC(=O)NC(=O)O[1]

-

InChI Key: TUUQJNHCVFJMPU-NSHDSACASA-N[1]

The structure features a chiral center at the α-carbon, designated as the L- or (S)-enantiomer, which is crucial for the stereochemistry of the resulting peptides. The Boc protecting group is attached to the α-amino group, and a chlorine atom is substituted at the 2-position of the phenyl side chain.

Caption: 2D representation of this compound structure.

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the protection of the α-amino group of 2-chloro-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This method is highly efficient and generally provides a clean product with good yield.

Experimental Protocol: Boc Protection of 2-chloro-L-phenylalanine

This protocol is adapted from the general procedure for Boc protection of amino acids.[4]

Materials and Reagents:

-

2-chloro-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane (peroxide-free) or tert-Butyl alcohol

-

1 M Sodium hydroxide (NaOH) solution or Triethylamine

-

Water (deionized)

-

Ethyl acetate

-

Hexane or Pentane

-

Saturated aqueous sodium bicarbonate solution

-

Potassium hydrogen sulfate

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

-

Reaction flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve 2-chloro-L-phenylalanine (1 equivalent) in a mixture of dioxane (or tert-butyl alcohol) and water.

-

Basification: Cool the solution in an ice bath and add 1 M NaOH solution or triethylamine (2 equivalents) portion-wise while stirring to maintain a basic pH.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) dissolved in a minimal amount of dioxane (or tert-butyl alcohol) dropwise over 30-60 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Wash the remaining aqueous solution with pentane or hexane (2-3 times) to remove unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to pH 2-3 with a cold aqueous solution of potassium hydrogen sulfate. This should be done in an ice bath as the reaction is exothermic and liberates CO₂.

-

Extract the product into ethyl acetate or ethyl ether (3-4 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification and Isolation:

-

Filter the drying agent and concentrate the organic solution in vacuo to obtain a crude product, which may be an oil or a semi-solid.

-

The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane.

-

Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to a constant weight.

-

Causality Behind Experimental Choices:

-

Choice of Base: A base is required to deprotonate the amino group of 2-chloro-L-phenylalanine, making it nucleophilic enough to attack the electrophilic carbonyl carbon of Boc₂O.

-

Use of Boc₂O: Di-tert-butyl dicarbonate is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).

-

Acidification: Acidification of the aqueous layer protonates the carboxylate group, rendering the product less water-soluble and allowing for its extraction into an organic solvent.

-

Crystallization: This is a crucial step for obtaining a high-purity product, free from starting materials and byproducts.

Caption: Workflow for the synthesis of this compound.

Spectral Characterization

While specific experimental spectra for this compound are not widely published, its spectral characteristics can be predicted based on data from analogous compounds like N-Boc-L-phenylalanine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The aromatic protons will appear in the region of 7.0-7.5 ppm, with splitting patterns influenced by the ortho-chloro substituent. The α- and β-protons of the amino acid backbone will be observed as multiplets, typically between 3.0 and 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl around 175 ppm. The quaternary carbon of the tert-butyl group will be near 80 ppm, and the methyl carbons around 28 ppm. The aromatic carbons will resonate in the 125-140 ppm range.

-

Mass Spectrometry: The exact mass of this compound is 299.0924 g/mol .[1] Electrospray ionization (ESI) mass spectrometry would typically show the [M+H]⁺ or [M+Na]⁺ adducts.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300-3400 cm⁻¹), the C=O stretch of the carbamate and carboxylic acid (around 1690-1750 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Applications in Peptide Synthesis and Drug Discovery

This compound is a valuable tool for medicinal chemists and peptide scientists, primarily utilized as a building block in the synthesis of bioactive peptides and peptidomimetics.[2][5]

Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for Boc-based SPPS. In this methodology, the C-terminal amino acid is anchored to a solid support (resin), and the peptide chain is elongated by sequential cycles of N-terminal Boc group deprotection and coupling of the next Boc-protected amino acid.

The Role of this compound in SPPS:

-

Enhanced Stability: The incorporation of D-amino acids, including derivatives like D-2-chlorophenylalanine, can significantly increase the resistance of peptides to proteolytic degradation, thereby extending their in vivo half-life.[6]

-

Conformational Constraint: The bulky chlorine atom at the ortho position can introduce steric hindrance, which may restrict the conformational freedom of the peptide backbone and the side chain. This can lead to the stabilization of specific secondary structures (e.g., β-turns) that are crucial for biological activity.

-

Modulation of Binding Affinity: The electronic properties of the chlorine atom can alter the electronic distribution of the phenyl ring, potentially influencing key interactions (e.g., π-π stacking, hydrophobic interactions) with the target receptor or enzyme. This allows for the fine-tuning of binding affinity and selectivity.

Caption: General cycle of Boc solid-phase peptide synthesis.

Drug Development and Medicinal Chemistry

Beyond its use in constructing novel peptides, this compound is employed in the broader field of drug development.[5]

-

Enzyme Inhibitors: It can be incorporated into the design of specific enzyme inhibitors, where the chlorinated phenyl ring can interact with active site residues to enhance inhibitory potency.[5]

-

Bioconjugation: The unique properties of this amino acid derivative make it suitable for bioconjugation, facilitating the attachment of peptides to other molecules like drugs or imaging agents to improve targeting and efficacy.[2]

-

Probing Structure-Activity Relationships (SAR): By systematically replacing natural amino acids with this compound in a peptide sequence, researchers can probe the structure-activity relationships and gain insights into the molecular basis of biological activity.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Storage: The compound should be stored in a cool, dry, and well-ventilated area, typically at 0-8 °C, away from incompatible materials such as strong oxidizing agents.[2] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Handling: Standard laboratory safety precautions should be observed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3] The compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1]

-

Stability: The Boc protecting group is sensitive to acidic conditions. Therefore, contact with strong acids should be avoided during storage. The compound is generally stable under normal, recommended storage conditions.

Conclusion

This compound is a specialized yet highly valuable non-natural amino acid derivative that offers significant advantages in peptide chemistry and drug discovery. Its unique structural features, conferred by the ortho-chloro substitution, enable the synthesis of peptides with enhanced stability, constrained conformations, and modulated biological activities. The well-established protocols for its synthesis and its compatibility with standard Boc-SPPS make it an accessible and powerful tool for researchers. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761463, this compound. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

Peptide Solutions. (2025). Why Boc-D-2-Chloro-Phenylalanine is Essential for Modern Peptide Synthesis. Retrieved from [Link]

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

-

Acrotein ChemBio Inc. (n.d.). Productdetails-Boc-2-Chloro-L-b-phenylalanine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoic Acid

Abstract

(2S)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoic acid, also known as Boc-L-2-chlorophenylalanine, is a non-canonical amino acid derivative crucial in the fields of peptide synthesis and drug discovery. The incorporation of a chlorine atom onto the phenyl ring offers a strategic tool for modulating the steric and electronic properties of peptides, potentially enhancing their biological activity, stability, or binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the amine terminus.[1] Rigorous characterization of this building block is a non-negotiable prerequisite for its use in pharmaceutical development, ensuring the identity, purity, and stereochemical integrity of the final product. This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is the first step in its comprehensive analysis. These properties dictate handling, storage, and appropriate analytical conditions.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [2] |

| Synonyms | Boc-L-Phe(2-Cl)-OH, Boc-2-chloro-L-phenylalanine, Boc-L-2-Chlorophe | [1][2] |

| CAS Number | 114873-02-8 | [1][2] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [1][2] |

| Molecular Weight | 299.75 g/mol | [2] |

| Monoisotopic Mass | 299.0924357 Da | [2] |

| Appearance | Off-white powder | [1] |

| Melting Point | 77 - 81 °C | [1] |

| Optical Rotation | [α]²⁰/D = -23 ± 2° (c=1 in Ethyl Acetate) | [1] |

| Purity (HPLC) | ≥ 99% | [1] |

The Characterization Workflow: A Multi-modal Approach

A single analytical technique is insufficient to fully characterize a molecule of this complexity. A multi-modal approach, integrating data from various spectroscopic and chromatographic methods, is essential for a complete and validated assessment. This workflow ensures not only structural confirmation but also a thorough evaluation of purity, including stereoisomeric contaminants.

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and providing structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for molecules like Boc-protected amino acids.

Rationale and Causality

-

Molecular Ion Peak: ESI-MS in positive ion mode will typically show the protonated molecule [M+H]⁺ and common adducts like [M+Na]⁺. The accurate mass of these ions, measured by a high-resolution mass spectrometer (e.g., TOF or Orbitrap), should match the theoretical calculated mass, confirming the elemental composition.

-

Fragmentation (MS/MS): The Boc group is notoriously labile in the gas phase. Tandem mass spectrometry (MS/MS) will show characteristic neutral losses that are diagnostic for the presence of the Boc group. The most common fragmentation pathway involves the loss of the Boc group to yield the protonated 2-chloro-L-phenylalanine ion. [3]

Expected Mass Spectrometry Data

Table 3: Expected Ions in ESI-MS

| Ion | Calculated m/z | Rationale |

| [M+H]⁺ | 300.0997 | Protonated molecule |

| [M+Na]⁺ | 322.0817 | Sodium adduct |

| [M-C₄H₈+H]⁺ | 244.0630 | Loss of isobutylene (56 Da) |

| [M-Boc+H]⁺ | 200.0473 | Loss of the entire Boc group (100 Da) |

Experimental Protocol: LC-MS

Caption: Workflow for LC-MS analysis.

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a mixture of LC-MS grade acetonitrile and water.

-

Chromatography (Optional but recommended): Use a standard reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to introduce the sample into the mass spectrometer. This helps to separate the analyte from any potential non-volatile impurities.

-

MS Acquisition: Analyze the sample using an ESI source in positive ion mode. Acquire full scan data to identify the molecular ions and product ion scans (MS/MS) on the [M+H]⁺ precursor to observe fragmentation.

-

Data Analysis: Process the data to identify the accurate masses of the precursor and fragment ions and compare them to the theoretical values.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale and Causality

The presence of the carboxylic acid, the carbamate (Boc group), and the aromatic ring all give rise to distinct and identifiable absorption bands in the IR spectrum. The broad O-H stretch of the carboxylic acid is particularly characteristic.

Expected FT-IR Absorption Bands

Table 4: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad due to hydrogen bonding. |

| ~2980 - 2850 | C-H stretch | Aliphatic (Boc, side chain) | Standard alkane C-H vibrations. |

| ~1710 | C=O stretch | Carboxylic Acid | Carbonyl of the acid group. |

| ~1690 | C=O stretch | Carbamate (Boc) | Carbonyl of the Boc protecting group. |

| ~1520 | N-H bend | Amide II | Characteristic vibration of the secondary amide in the Boc group. |

| ~1160 | C-O stretch | Carbamate (Boc) | Stretch of the C-O bonds in the Boc group. |

Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the functional groups of the molecule.

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Enantiomeric Excess

HPLC is the gold standard for determining the purity of pharmaceutical compounds. For chiral molecules like this, chiral HPLC is essential to confirm the stereochemical integrity and quantify the amount of the unwanted (R)-enantiomer.

Rationale and Causality

-

Reversed-Phase HPLC: A standard C18 column can be used to assess the chemical purity of the compound, separating it from starting materials, by-products, or degradation products. Purity is typically determined by the area percentage of the main peak.

-

Chiral HPLC: The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, confirming the enantiomeric excess (e.e.) is critical. This requires a Chiral Stationary Phase (CSP) that can differentially interact with the (S) and (R) enantiomers, leading to their separation. Macrocyclic glycopeptide and polysaccharide-based CSPs are often effective for separating N-protected amino acids.

Experimental Protocol: Chiral HPLC

Caption: Workflow for Chiral HPLC analysis.

-

Column Selection: A polysaccharide-based column, such as a Chiralcel OD-H, is a good starting point for method development.

-

Mobile Phase: A normal-phase mobile phase, such as a mixture of n-Hexane, 2-Propanol (IPA), and a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v), is often effective.

-

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector at a wavelength where the phenyl ring absorbs (e.g., 220 nm).

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.

Conclusion: A Self-Validating System for Quality Assurance

The comprehensive characterization of (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-chlorophenyl)propanoic acid requires an orthogonal set of analytical techniques. NMR confirms the molecular structure, mass spectrometry validates the molecular weight and elemental composition, FT-IR identifies the key functional groups, and chiral HPLC verifies the chemical and, critically, the enantiomeric purity. Each technique provides a layer of validation for the others, creating a self-validating system that ensures the material meets the stringent quality requirements for its use in research and pharmaceutical development. This multi-faceted approach provides the highest level of confidence in the identity and quality of this essential synthetic building block.

References

-

Chem-Impex (2025). This compound. Available at: [Link]

-

PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Scholars Research Library (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3):174-188. Available at: [Link]

-

ResearchGate (2019). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

-

PubChem (2025). Boc-D-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate (2015). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

-

Springer (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. Available at: [Link]

-

PubChem (2024). Boc-2-chloro-D-phenylalanine. National Center for Biotechnology Information. Available at: [Link]

-

National Institutes of Health (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Available at: [Link]

-

Waters Corporation (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Available at: [Link]

-

ResearchGate (2022). FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. Available at: [Link]

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

Reddit (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Available at: [Link]

-

Indonesian Journal of Science & Technology (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

-

ResearchGate (2017). FT-IR spectra of amino acids studied in the present work. Available at: [Link]

-

Oregon State University (2022). 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Organic Syntheses (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]

-

Research Scientific (2025). BOC-D-PHE(2-CL)-OH, >=98.0%. Available at: [Link]

-

Scholars' Mine (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Available at: [Link]

Sources

The Advent of a Key Building Block: A Technical Guide to the Discovery and Synthesis of Boc-Phe(2-Cl)-OH

Introduction: The Strategic Importance of Non-Canonical Amino Acids

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, conformational rigidity, and receptor affinity. Among these, halogenated amino acids have emerged as particularly valuable tools. This guide provides an in-depth exploration of Boc-Phe(2-Cl)-OH, a monochlorinated derivative of L-phenylalanine protected with a tert-butyloxycarbonyl (Boc) group. We will delve into its historical context, dissect the key synthetic strategies for its preparation, and elucidate its critical role in the development of novel peptide-based therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic amino acid.

Deconstructing the Molecule: Properties of Boc-Phe(2-Cl)-OH

Boc-Phe(2-Cl)-OH, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid, is a white to off-white solid. The introduction of a chlorine atom at the ortho-position of the phenyl ring and the presence of the acid-labile Boc protecting group are the defining features of this molecule, imparting specific and desirable characteristics for peptide synthesis.

| Property | Value |

| CAS Number | 114873-02-8[1][2][3] |

| Molecular Formula | C₁₄H₁₈ClNO₄[1][3] |

| Molecular Weight | 299.75 g/mol [1][3] |

| Appearance | White to light yellow crystalline powder |

| Chirality | (S)-configuration |

| Key Functional Groups | Boc-protected amine, Carboxylic acid, 2-chlorophenyl side chain |

Historical Context and Discovery

The precise "discovery" of Boc-Phe(2-Cl)-OH is not marked by a singular, seminal publication. Instead, its emergence is intertwined with the broader evolution of solid-phase peptide synthesis (SPPS) and the systematic exploration of halogenated amino acids as tools to probe and enhance peptide function. The development of the Boc protecting group was a pivotal moment in peptide chemistry, enabling the controlled, stepwise assembly of amino acid chains.[4] The synthesis of various halogenated phenylalanines, including chlorophenylalanines, was explored to create peptides with altered electronic properties and increased resistance to enzymatic degradation. It is within this context of advancing peptide chemistry that Boc-Phe(2-Cl)-OH was first synthesized and recognized for its utility as a valuable building block.

The Synthesis of Boc-Phe(2-Cl)-OH: A Two-Stage Process

The preparation of Boc-Phe(2-Cl)-OH is fundamentally a two-stage process: first, the synthesis of the precursor amino acid, 2-chloro-L-phenylalanine, followed by the protection of its α-amino group with the tert-butyloxycarbonyl (Boc) moiety.

Part 1: Synthesis of the Precursor, 2-Chloro-L-phenylalanine

A classical approach to halogenated phenylalanines involves the diazotization of the corresponding aminophenylalanine. However, a more direct, albeit mechanistically complex, route involves the diazotization of L-phenylalanine itself, followed by a Sandmeyer-type reaction.

Experimental Protocol: Diazotization-Chlorination of L-Phenylalanine

-

Diazotization: L-phenylalanine is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C.

-

A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution, maintaining the low temperature. This in situ generates nitrous acid, which reacts with the primary amine of phenylalanine to form a diazonium salt. The evolution of nitrogen gas is observed during this step.[5][6]

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) dissolved in hydrochloric acid. This facilitates the replacement of the diazonium group with a chlorine atom at the 2-position of the phenyl ring.

-

Work-up and Isolation: The reaction mixture is warmed to room temperature and then extracted with an organic solvent. The product is purified by crystallization or chromatography to yield 2-chloro-L-phenylalanine.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.

-

Copper(I) Chloride: CuCl acts as a catalyst in the Sandmeyer reaction, facilitating the transfer of a chlorine atom to the aromatic ring.

Modern organic synthesis offers more elegant and efficient routes through asymmetric catalysis, which allows for the direct creation of the desired enantiomer with high optical purity. One such method is the asymmetric α-alkylation of a glycine Schiff base using a phase-transfer catalyst.[7][8]

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

-

Schiff Base Formation: A glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, is prepared to protect the amino group and activate the α-carbon.

-

Asymmetric Alkylation: The Schiff base is reacted with 2-chlorobenzyl bromide in the presence of a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) and a base (e.g., aqueous potassium hydroxide). The chiral catalyst directs the alkylation to occur enantioselectively, favoring the formation of the (S)-enantiomer.[7][8]

-

Hydrolysis: The resulting protected amino acid is then hydrolyzed under acidic conditions to remove the Schiff base and the tert-butyl ester, yielding 2-chloro-L-phenylalanine.

Causality Behind Experimental Choices:

-

Glycine Schiff Base: This substrate provides an easily deprotonatable α-proton and a bulky protecting group that influences the stereochemical outcome of the alkylation.

-

Chiral Phase-Transfer Catalyst: The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, shielding one face of the enolate and directing the incoming electrophile (2-chlorobenzyl bromide) to the other face, thus inducing asymmetry.

Diagram of Synthetic Pathways to 2-Chloro-L-phenylalanine

Caption: Synthetic routes to 2-Chloro-L-phenylalanine.

Part 2: Boc Protection of 2-Chloro-L-phenylalanine

The final step in the synthesis is the protection of the α-amino group of 2-chloro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. This is a standard and well-established procedure in peptide chemistry.[4][9][10]

Experimental Protocol: Boc Protection

-

Dissolution: 2-chloro-L-phenylalanine is dissolved in a mixture of an organic solvent (e.g., dioxane, THF, or tert-butyl alcohol) and an aqueous basic solution (e.g., sodium hydroxide or sodium bicarbonate).[11]

-

Reaction with Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride, is added to the solution. The reaction is typically stirred at room temperature.[12][13]

-

Work-up and Isolation: After the reaction is complete, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified (e.g., with potassium hydrogen sulfate or citric acid) to a pH of 2-3, causing the Boc-protected amino acid to precipitate.[11] The solid product is collected by filtration, washed with water, and dried to yield Boc-Phe(2-Cl)-OH.

Causality Behind Experimental Choices:

-

Basic Conditions: The reaction is carried out under basic conditions to deprotonate the amino group, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the Boc anhydride.

-

Di-tert-butyl dicarbonate: This is the reagent of choice for Boc protection due to its high reactivity and the fact that its byproducts (tert-butanol and carbon dioxide) are volatile and easily removed.[14][15]

-

Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution, which is a simple and effective method of isolation.

Diagram of the Boc Protection Workflow

Caption: Workflow for the Boc protection of 2-Chloro-L-phenylalanine.

Applications in Peptide Synthesis and Drug Discovery

The utility of Boc-Phe(2-Cl)-OH lies in its ability to be seamlessly integrated into Boc-based solid-phase peptide synthesis (SPPS) protocols. The ortho-chloro substitution on the phenyl ring can impart several beneficial properties to the resulting peptide:

-

Enhanced Proteolytic Stability: The steric bulk and electronic nature of the chlorine atom can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Binding Affinity: The chloro-substituent can alter the conformation of the peptide backbone and engage in specific interactions (e.g., halogen bonding) with biological targets, potentially leading to increased binding affinity and selectivity.

-

Probing Structure-Activity Relationships (SAR): Boc-Phe(2-Cl)-OH serves as a valuable tool for medicinal chemists to systematically probe the SAR of a peptide. By replacing a natural phenylalanine residue with its chlorinated analog, researchers can gain insights into the role of the aromatic ring in receptor binding.

While specific, high-profile drug candidates containing Boc-Phe(2-Cl)-OH are not extensively documented in publicly available literature, its use is prevalent in the early stages of drug discovery for the synthesis of peptide libraries and the optimization of lead compounds.

Conclusion: An Indispensable Tool for Peptide Innovation

Boc-Phe(2-Cl)-OH stands as a testament to the power of synthetic chemistry to expand the repertoire of building blocks available for peptide science. While its discovery was an evolutionary step rather than a revolutionary leap, its synthesis is a well-understood process grounded in fundamental principles of organic chemistry. The ability to strategically introduce a chlorine atom onto the phenyl ring of phenylalanine provides a subtle yet powerful means to enhance the pharmacological properties of peptides. For researchers and drug developers, Boc-Phe(2-Cl)-OH remains an indispensable tool in the ongoing quest to design and create the next generation of peptide-based therapeutics.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Research Scientific. BOC-D-PHE(2-CL)-OH, >=98.0%. Available from: [Link]

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Coll. Vol. 6, p.418 (1988); Vol. 57, p.45 (1977). Available from: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Coll. Vol. 7, p.87 (1990); Vol. 64, p.194 (1986). Available from: [Link]

-

PubChem. Boc-2-chloro-L-phenylalanine. National Center for Biotechnology Information. PubChem Compound Database; CID=2761463. Available from: [Link]

- Macleod, A. M., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Journal of the American Chemical Society, 143(30), 11417–11423.

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

- Ashnagar, A., et al. (2008). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 20(7), 5399-5406.

- Mohapatra, D. K., & Datta, A. (1999). Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. Organic Letters, 1(11), 1831-1833.

- AURCO Journal. (2016).

-

ResearchGate. Scheme 4: Diazotization of L-alanine and L-phenylalanine ethyl esters 1... Available from: [Link]

- Li, W., et al. (2018).

- Li, G., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.

- PubMed. Enantioselective synthesis of a phenylalanine library containing alkyl groups on the aromatic moiety: confirmation of stereostructure by X-ray analysis. Chemical & Pharmaceutical Bulletin, 54(6), 873-877.

- ResearchGate. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382.

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Studylib. 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Available from: [Link]

-

PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. PubChem Compound Database; CID=9882138. Available from: [Link]

- Calbiochem Corporation. (1988). Overview of Custom Peptide Synthesis.

- Wasylenko, T. M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Chemistry – A European Journal, e202403212.

- Simon, M. D., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold. Journal of the American Chemical Society.

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]...

- Houghten, R. A., & Rapoport, H. (1974). Synthesis of pure p-chlorophenyl-L-alanine from L-phenylalanine. Journal of Medicinal Chemistry, 17(5), 556–558.

- Sun, D., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 229-231.

- Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1034–1054.

- Li, W., et al. (2018).

- Talaei, B., et al. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 19(3), 370-382.

Sources

- 1. This compound | C14H18ClNO4 | CID 2761463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. aurco.org [aurco.org]

- 6. studylib.net [studylib.net]

- 7. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 14. echemi.com [echemi.com]

- 15. electronicsandbooks.com [electronicsandbooks.com]

A Comprehensive Spectroscopic and Methodological Guide to Boc-2-chloro-L-phenylalanine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and peptide chemistry, the precise characterization of non-canonical amino acids is of paramount importance. Boc-2-chloro-L-phenylalanine, a key building block in the synthesis of novel peptides and peptidomimetics, offers unique structural and electronic properties due to the presence of a chlorine atom on the phenyl ring. This guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification and quality control of this critical reagent. The methodologies and data interpretations presented herein are grounded in established principles and best practices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and facile cleavage under specific acidic conditions. The introduction of a chlorine atom at the ortho position of the phenylalanine side chain in this compound introduces steric and electronic modifications that can profoundly influence the conformational preferences and biological activity of resulting peptides. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement to validate the molecular identity and purity of this compound, ensuring the reliability of subsequent synthetic endeavors and biological assays. This guide will delve into the core spectroscopic techniques, explaining the causality behind experimental choices and providing a self-validating system of protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a definitive confirmation of the structure of this compound.

Experimental Protocol: NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup.

Protocol Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common choice for many organic compounds.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically sufficient.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation

The following tables summarize the expected chemical shifts for this compound. These values are based on established principles of NMR spectroscopy and data from similar compounds. For comparison, ¹H NMR data for the parent compound, Boc-L-phenylalanine, is also provided[1].

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Boc (t-butyl) | ~1.4 | Singlet | 9H | (CH₃)₃C- |

| β-CH₂ | ~3.1 - 3.3 | Multiplet | 2H | -CH₂-Ar |

| α-CH | ~4.5 - 4.7 | Multiplet | 1H | -CH(NHBoc)- |

| NH | ~5.0 - 5.2 | Doublet | 1H | -NH-Boc |

| Aromatic | ~7.1 - 7.4 | Multiplet | 4H | Ar-H |

| COOH | ~10 - 12 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| Boc (CH₃)₃ | ~28 | (CH₃)₃C- |

| β-CH₂ | ~38 | -CH₂-Ar |

| α-CH | ~55 | -CH(NHBoc)- |

| Boc C(CH₃)₃ | ~80 | (CH₃)₃C- |

| Aromatic C | ~127 - 135 | Ar-C |

| C-Cl | ~134 | Ar-C-Cl |

| Boc C=O | ~155 | -C=O (carbamate) |

| COOH | ~175 | -COOH |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.

Protocol Steps:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Data Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amine (carbamate) |

| ~2980, 2930 | C-H stretch | Alkane |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1690 | C=O stretch | Carbamate |

| ~1520 | N-H bend | Amine (carbamate) |

| ~1470, 1440 | C=C stretch | Aromatic Ring |

| ~1160 | C-O stretch | Carbamate |

| ~750 | C-Cl stretch | Aryl Chloride |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometric Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.

Protocol Steps:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the protonated molecular ion as the precursor.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Caption: Workflow for Mass Spectrometric Analysis.

Data Interpretation

The mass spectrum will provide the molecular weight and fragmentation pattern of this compound. The molecular formula is C₁₄H₁₈ClNO₄, with a monoisotopic mass of approximately 299.09 Da[2].

Table 4: Predicted Mass Spectrometric Data for this compound

| m/z (amu) | Ion | Description |

| ~300.09 | [M+H]⁺ | Protonated molecular ion |

| ~322.07 | [M+Na]⁺ | Sodium adduct |

| ~244.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| ~200.04 | [M+H - Boc]⁺ | Loss of the entire Boc group |

| ~154.05 | [M+H - Boc - COOH]⁺ | Subsequent loss of the carboxylic acid group |

| ~125.04 | [Cl-C₆H₄-CH₂]⁺ | Chlorobenzyl cation |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) should be observable for all chlorine-containing ions.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of this compound. By following the detailed protocols and utilizing the interpretive guidance provided in this technical guide, researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of this important synthetic building block. This rigorous analytical approach underpins the reliability and reproducibility of research and development in the fields of peptide chemistry and medicinal science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

Research Scientific. (n.d.). BOC-D-PHE(2-CL)-OH, >=98.0%. Retrieved from [Link]

-

Paleveda, W. J., Holly, F. W., & Veber, D. F. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Retrieved from [Link]

- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.

-

Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (2018). Molecules, 23(6), 1405. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). L-Phenylalanine. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). International Journal of Molecular Sciences, 19(12), 3925. [Link]

- Barman, B., & Banjare, M. K. (2024). Synthesis and characterization of biologically active five amino acids based deep eutectic solvents. Alochana Journal, 13(1), 12-21.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

GFP Chromophores from L-Phenylalanine: Synthesis, Photophysical and Thermal Properties. (2018). Journal of Fluorescence, 28(4), 1017-1024. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry, 16, 1056-1077. [Link]

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Boc-o-chloro-L-phenylalanine Powder

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical properties of N-tert-butoxycarbonyl-ortho-chloro-L-phenylalanine (Boc-o-chloro-L-phenylalanine) powder, a critical building block in peptide synthesis and pharmaceutical development. This document moves beyond a simple recitation of specifications to offer a deep dive into the causality behind its physicochemical characteristics and the experimental methodologies required for their robust evaluation. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for drug discovery and development pipelines.

Introduction: The Significance of Physical Properties in Drug Development

The journey of a drug molecule from a laboratory curiosity to a therapeutic reality is paved with meticulous characterization. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, such as Boc-o-chloro-L-phenylalanine, a thorough understanding of their physical properties is not merely an academic exercise; it is a cornerstone of rational drug design, formulation development, and process chemistry. Properties such as solubility, solid-state characteristics, thermal stability, and powder behavior directly influence bioavailability, manufacturability, and stability of the final drug product.

Boc-o-chloro-L-phenylalanine, an ortho-chlorinated derivative of L-phenylalanine with a tert-butyloxycarbonyl (Boc) protecting group, presents a unique set of properties that are pivotal for its application in the synthesis of novel peptides and peptidomimetics. The presence of the chlorine atom on the phenyl ring can modulate biological activity and metabolic stability, while the Boc group facilitates controlled peptide chain elongation. This guide provides a detailed exploration of the key physical attributes of this compound in its powdered form.

General Physicochemical Properties

A foundational understanding of the basic physical properties of Boc-o-chloro-L-phenylalanine is the first step in its comprehensive characterization. These properties provide a snapshot of the molecule's identity and purity.

| Property | Value | Source |

| Appearance | Off-white powder | [Chem-Impex][1] |

| Molecular Formula | C₁₄H₁₈ClNO₄ | [PubChem][2] |

| Molecular Weight | 299.75 g/mol | [PubChem][2] |

| Melting Point | 77 - 81 °C | [Chem-Impex][1] |

| Optical Rotation | [α]²⁰/D = -23 ± 2° (c=1 in EtOAc) | [Chem-Impex][1] |

Expert Insight: The melting point range of 77-81 °C suggests a relatively low melting solid, which is common for moderately sized, protected amino acids. A narrow melting range is indicative of high purity. The specific optical rotation confirms the enantiomeric purity of the L-isomer, a critical parameter in pharmaceutical synthesis where stereochemistry dictates biological activity.

Solubility Profile: A Key Determinant of Bioavailability and Formulation

Boc-protected amino acids are generally soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). The bulky, lipophilic Boc group significantly increases the affinity for organic solvents compared to the unprotected amino acid. The presence of the chloro-substituent on the phenyl ring is expected to further enhance its lipophilicity. Conversely, solubility in aqueous solutions is generally low.

Experimental Protocol for Solubility Determination:

To obtain precise solubility data, the following equilibrium solubility method is recommended:

-

Preparation of Saturated Solutions: Add an excess amount of Boc-o-chloro-L-phenylalanine powder to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, DCM, DMF, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved Boc-o-chloro-L-phenylalanine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated from the concentration of the saturated solution.

Caption: General workflow for Powder X-ray Diffraction analysis.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA provide valuable information about the thermal properties of a material, including its melting point, thermal stability, and decomposition profile.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For a pure crystalline solid, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The DSC thermogram of L-phenylalanine, for example, shows a sharp endothermic peak at its melting point. [3]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and to quantify the loss of volatiles such as water or residual solvents. A TGA thermogram of a stable, anhydrous compound will show a flat baseline until the onset of thermal decomposition. For instance, the TGA of Boc-diphenylalanine shows stability up to approximately 158 °C. [4] Experimental Protocol for Thermal Analysis:

-

Sample Preparation: A small, accurately weighed amount of the powder (typically 2-10 mg) is placed in an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation. A temperature program is set with a defined heating rate (e.g., 10 °C/min).

-

Data Acquisition: The heat flow (DSC) or mass loss (TGA) is recorded as a function of temperature.

-

Data Analysis: The resulting thermograms are analyzed to determine transition temperatures, enthalpy changes, and mass loss events.

Caption: General workflow for DSC and TGA analysis.

Spectroscopic Characterization: Confirming Molecular Structure

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying functional groups within the Boc-o-chloro-L-phenylalanine molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Expected Characteristic Peaks for Boc-o-chloro-L-phenylalanine:

-

N-H stretch (carbamate): A peak in the region of 3300-3500 cm⁻¹.

-

C-H stretches (aliphatic and aromatic): Peaks in the region of 2850-3100 cm⁻¹.

-

C=O stretch (carbamate): A strong peak around 1680-1720 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong peak around 1700-1760 cm⁻¹.

-

C-O stretch (carbamate and carboxylic acid): Peaks in the region of 1000-1300 cm⁻¹.

-

C-Cl stretch: A peak in the region of 600-800 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the region of 1450-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Boc group (-C(CH₃)₃): A singlet around 1.4 ppm integrating to 9 protons.

-

α-proton (-CH-): A multiplet around 4.5-4.7 ppm.

-

β-protons (-CH₂-): Two multiplets (diastereotopic protons) in the range of 3.0-3.4 ppm.

-

Aromatic protons: Multiplets in the aromatic region (7.0-7.5 ppm).

-

N-H proton: A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

-

Carboxylic acid proton (-COOH): A broad singlet, often not observed or very broad, with a variable chemical shift.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Boc group (-C(CH₃)₃): A peak around 28 ppm.

-

Boc quaternary carbon (-C(CH₃)₃): A peak around 80 ppm.

-

α-carbon (-CH-): A peak around 53-55 ppm.

-

β-carbon (-CH₂-): A peak around 37-39 ppm.

-

Aromatic carbons: Peaks in the range of 125-140 ppm.

-

Carbamate carbonyl (-NHCOO-): A peak around 155 ppm.

-

Carboxylic acid carbonyl (-COOH): A peak around 175-178 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the powder in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and assign the signals to the corresponding nuclei in the molecule.

Powder Characteristics: Impact on Handling and Processing

The macroscopic properties of the powder, such as particle size, density, and flowability, are crucial for efficient handling, blending, and formulation.

Particle Size Distribution

Particle size can influence dissolution rate, bioavailability, and content uniformity. Laser diffraction is a common technique for measuring particle size distribution.

Bulk and Tapped Density

-

Bulk Density: The density of the powder in a loose, untapped state.

-

Tapped Density: The density of the powder after being subjected to a defined number of mechanical taps.

The difference between these two densities is used to calculate the Carr's Index and Hausner Ratio, which are indicators of powder flowability and compressibility.

Experimental Protocol for Density Measurement:

-

Bulk Density: A known mass of the powder is gently poured into a graduated cylinder, and the volume is recorded.

-

Tapped Density: The graduated cylinder containing the powder is then placed on a tapping apparatus and subjected to a specified number of taps until a constant volume is achieved.

Powder Flowability

Poor powder flow can lead to manufacturing issues such as inconsistent die filling and weight variation in tablets. Flowability can be assessed by various methods, including:

-

Angle of Repose: The angle of the cone formed when a powder is poured onto a flat surface. A lower angle indicates better flowability.

-

Carr's Index and Hausner Ratio: Calculated from the bulk and tapped densities.

Safety and Handling

Boc-o-chloro-L-phenylalanine is a chemical substance that should be handled with appropriate care in a laboratory setting. Based on available safety data for similar compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place in a tightly sealed container.

For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier. [5][6]

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the physical properties of Boc-o-chloro-L-phenylalanine powder. A thorough characterization of its solubility, solid-state properties, thermal behavior, spectroscopic signature, and powder characteristics is essential for its effective application in pharmaceutical research and development. The experimental protocols and expert insights provided herein are intended to empower researchers to generate high-quality, reliable data, thereby facilitating the advancement of their drug discovery and development programs.

References

-

PubChem. (n.d.). Boc-2-chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Lichtenecker, R. J., et al. (2020).

-

Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). Boc-3-chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA of Boc-Diphenylalanine. Retrieved from [Link]

- Lahiri, S. C., & Pal, A. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-138.

-

Carl ROTH. (2024). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

-

PubChem. (n.d.). Boc-D-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The DSC curves of anhydrous and monohydrate forms of L-phenylalanine crystals. Retrieved from [Link]

- MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. International Journal of Molecular Sciences, 23(7), 3935.

-

ResearchGate. (n.d.). Powder X-ray diffraction patterns for anhydrous and monohydrate forms of L phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR analysis of L-phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of ChCl-L-Phenylalanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

- MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(19), 6296.

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

ResearchGate. (2009). Solubility of L-Phenylalanine in Aqueous Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC assay [N c ] of the 21 amino acids and their relative DSC melting point peak. Retrieved from [Link]

-

ResearchGate. (2014). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Retrieved from [Link]

- National Center for Biotechnology Information. (2018). Differential scanning calorimetry as a complementary diagnostic tool for the evaluation of biological samples. PloS one, 13(4), e0195195.

-

ResearchGate. (n.d.). DSC melting curves of DL-phenylalanine. Retrieved from [Link]

Sources

Topic: Solubility and Stability of Boc-2-chloro-L-phenylalanine

An In-depth Technical Guide

Abstract

Boc-2-chloro-L-phenylalanine is a crucial non-canonical amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry to create novel therapeutic agents and bioactive compounds.[1] Its unique structure, featuring a chlorine atom on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group, imparts specific conformational constraints and metabolic properties, but also presents distinct challenges regarding its solubility and stability.[1][2] This technical guide provides a comprehensive analysis of the solubility profile and stability characteristics of this compound. We will explore its behavior in various solvent systems, delineate its primary degradation pathways, and offer robust, field-tested protocols for its handling, storage, and analysis to ensure its integrity and successful application in research and drug development.

Core Physicochemical & Structural Characteristics

A foundational understanding of the molecule's properties is essential before delving into its practical handling. The structure consists of an L-phenylalanine core, modified with a chlorine atom at the ortho-position of the phenyl ring and a tert-butyloxycarbonyl (Boc) group protecting the α-amine.

-

Molecular Formula: C₁₄H₁₈ClNO₄[1]

-

Molecular Weight: 299.75 g/mol [3]

-

Appearance: Off-white powder[1]

-

Melting Point: 77 - 81 °C[1]

-

CAS Number: 114873-02-8[1]

The bulky, lipophilic Boc group significantly increases the compound's nonpolar character, while the chloro-substituted phenyl ring adds to its hydrophobicity. These features are the primary determinants of its solubility profile. The Boc group is also the molecule's most reactive site in terms of degradation, being highly susceptible to acidic conditions.[4][5]

Solubility Profile: A Practical Assessment

Achieving complete dissolution is the first critical step in any synthetic or analytical procedure. The solubility of this compound is dictated by the "like dissolves like" principle, where its significant nonpolar character favors solubility in organic solvents over polar, aqueous media.

While precise, publicly available solubility data (in mg/mL) is limited, a qualitative and semi-quantitative profile can be established based on its structure and data from analogous compounds like N-Boc-L-phenylalanine.[6]

Table 1: Solubility Profile of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Expected Solubility | Rationale & Use Case |

| Dichloromethane (DCM) | Nonpolar, aprotic | High | Excellent choice for organic reactions and coupling steps. |

| Dimethylformamide (DMF) | Polar, aprotic | High | Commonly used solvent for solid-phase peptide synthesis (SPPS).[6] |

| Tetrahydrofuran (THF) | Polar, aprotic | High | Good for reactions where a less chlorinated solvent is preferred. |

| Ethyl Acetate (EtOAc) | Moderately polar | Moderate | Often used for workup, extractions, and column chromatography. |

| Methanol (MeOH) | Polar, protic | Moderate to Low | Soluble, but less so than in DCM or DMF.[6] |

| Acetonitrile (ACN) | Polar, aprotic | Low | Can be used as a component of the mobile phase in HPLC. |

| Water | Polar, protic | Very Low / Insoluble | The hydrophobic nature of the molecule prevents dissolution.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar, aprotic | High | Useful for preparing high-concentration stock solutions for biological assays.[8] |

Experimental Protocol: Quantitative Solubility Determination

To establish precise solubility for a specific application or lot number, the following protocol provides a reliable, step-by-step method.

Objective: To determine the solubility of this compound in a chosen solvent at ambient temperature.

Materials:

-

This compound

-

Analytical balance

-

Class A volumetric flasks or vials

-

Calibrated micropipettes

-

Vortex mixer

-

Solvent of interest (e.g., Ethyl Acetate)

Methodology:

-

Preparation: Accurately weigh 10-20 mg of the compound into a tared glass vial. Record the exact mass.

-

Solvent Addition: Add a small, precise volume of the solvent (e.g., 200 µL) to the vial.

-

Dissolution Attempt: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Visual Inspection: Observe the vial against a contrasting background. If all solid has dissolved, proceed to step 6. If solid remains, proceed to step 5.

-

Incremental Addition: Continue adding the solvent in precise increments (e.g., 100 µL), vortexing for 1-2 minutes after each addition, until complete dissolution is achieved.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent Added (mL)

Caption: Workflow for experimental determination of solubility.

Stability Profile and Degradation Management

The integrity of this compound is paramount for its successful use. Its stability is primarily influenced by pH, temperature, and light.

Primary Degradation Pathway: Acid-Catalyzed Deprotection